2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine 2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18802889
InChI: InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3
SMILES:
Molecular Formula: C11H14BBrClNO2
Molecular Weight: 318.40 g/mol

2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS No.:

Cat. No.: VC18802889

Molecular Formula: C11H14BBrClNO2

Molecular Weight: 318.40 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine -

Specification

Molecular Formula C11H14BBrClNO2
Molecular Weight 318.40 g/mol
IUPAC Name 2-bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3
Standard InChI Key DSPYAQCVBIQRGD-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine belongs to the class of pyridine boronic esters, characterized by a six-membered aromatic ring substituted with halogen atoms and a pinacol boronate group. The molecular formula is C₁₁H₁₄BBrClNO₂, with a molecular weight of 318.40 g/mol. Key structural features include:

  • Bromine at position 2 of the pyridine ring.

  • Chlorine at position 5.

  • A dioxaborolane moiety at position 4, providing stability and reactivity in cross-coupling reactions.

The compound’s canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)Br, reflecting its stereoelectronic configuration.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄BBrClNO₂
Molecular Weight318.40 g/mol
IUPAC Name2-bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
InChI KeyDSPYAQCVBIQRGD-UHFFFAOYSA-N
PubChem CID164890978

Synthesis and Preparation Methods

The synthesis of this compound typically involves Miyaura borylation, a palladium-catalyzed reaction that introduces the boronate group to halogenated pyridine precursors. A standard protocol includes:

  • Substrate Preparation: 2-Bromo-5-chloro-4-iodopyridine is reacted with bis(pinacolato)diboron (B₂Pin₂).

  • Catalytic System: Pd(dppf)Cl₂ catalyst with potassium acetate (KOAc) in anhydrous 1,4-dioxane at 80–100°C under inert atmosphere.

  • Purification: Silica gel chromatography with hexane/ethyl acetate gradients yields the product in >95% purity.

Key Considerations:

  • Moisture Sensitivity: The boronate ester is prone to hydrolysis, necessitating Schlenk-line techniques for moisture-sensitive steps.

  • Scalability: Industrial production employs continuous flow reactors to enhance yield and reproducibility.

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound’s boronate group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. The bromine at C2 exhibits higher reactivity than the chlorine at C5, allowing selective functionalization. For example, coupling with phenylboronic acid yields 2-phenyl-5-chloro-4-Bpin-pyridine with 85% efficiency.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr reactions. Morpholine substitutes the chlorine at C5 under mild conditions (DMF, 80°C), while the bromine remains intact due to steric hindrance from the boronate group.

Table 2: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsMajor ProductYield
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, THF, 80°CBiaryl derivatives70–85%
SNArMorpholine, DMF, 80°C5-Morpholinopyridine boronate72%
ProtodeboronationH₂O, Cs₂CO₃, RTDeborylated pyridine<5%

Comparison with Structural Analogues

Table 3: Structural and Reactivity Comparison

CompoundMolecular FormulaHalogen PositionsReactivity in Suzuki Coupling
2-Bromo-5-Bpin-pyridineC₁₁H₁₄BBrNO₂2-Br, 4-BpinHigh (90%)
5-Chloro-4-Bpin-pyridineC₁₁H₁₄BClNO₂5-Cl, 4-BpinModerate (60%)
Target CompoundC₁₁H₁₄BBrClNO₂2-Br, 5-Cl, 4-BpinSelective (C2: 85%)

Key Insight: The bromine at C2 dominates reactivity, while the chlorine at C5 offers steric and electronic modulation.

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